molecular formula C8H9NO3S B1448353 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde CAS No. 1565845-66-0

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde

Cat. No. B1448353
CAS RN: 1565845-66-0
M. Wt: 199.23 g/mol
InChI Key: KAMDHZYOTAFXBE-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde (6MS-5MP-3CA) is an important organic compound that has recently been studied for its potential use in a variety of scientific and industrial applications. 6MS-5MP-3CA is a colorless, crystalline solid that is soluble in polar solvents such as water and alcohols. It is a versatile compound that is used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 6MS-5MP-3CA has been studied for its potential use in the development of new drugs and in the treatment of various diseases.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 6-Aminopyrazolopyrimidines : A study by Tseng et al. (2019) explored the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines using methanesulfonyl chloride as the solvent. This process is efficient for synthesizing aminopyrazolopyrimidines, which have various applications in organic chemistry (Tseng, Tsai, Li, & Wong, 2019).

  • Preparation of Schiff Bases : Nair, Robinson, and Trujillo (2016) synthesized Schiff bases of 5-aminouracil with N-heterocyclic aldehydes, including 6-methylpyridine-2-carbaldehyde. This demonstrates the compound's utility in forming Schiff bases, which are valuable in various chemical reactions (Nair, Robinson, & Trujillo, 2016).

Chemical Structure and Properties

  • Analysis of Nickel(II) Complexes : Research by Escuer et al. (2011) used 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry to create complexes with unique structures and magnetic properties. This highlights its role in the development of metal-organic complexes (Escuer, Vlahopoulou, & Mautner, 2011).

  • Vibrational Analysis of Compounds : A study by Percino, Chapela, and Rodríguez-Barbarín (2005) involved the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, which is structurally related to 6-methylpyridine-2-carbaldehyde, showcasing the use of related compounds in structural and vibrational analysis (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Biochemical Applications

  • Microbial Metabolism Study : Kelly and Murrell (1999) explored the metabolism of methanesulfonic acid, a compound closely related to 6-methanesulfonyl-5-methylpyridine-3-carbaldehyde. This research provides insights into the biochemical processes involving similar compounds (Kelly & Murrell, 1999).

properties

IUPAC Name

5-methyl-6-methylsulfonylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6-3-7(5-10)4-9-8(6)13(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDHZYOTAFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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